molecular formula C13H9BrClNO2 B8172748 Benzyl 5-bromo-3-chloropicolinate

Benzyl 5-bromo-3-chloropicolinate

Cat. No.: B8172748
M. Wt: 326.57 g/mol
InChI Key: GHTOGLXYFXTXHT-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-3-chloropicolinate is a halogenated picolinate ester derivative with the molecular formula $ \text{C}{13}\text{H}9\text{BrClNO}_2 $. Its structure comprises a pyridine ring substituted with bromine (Br) at the 5-position and chlorine (Cl) at the 3-position, esterified with a benzyl group. The bromine and chlorine substituents enhance its electrophilic character, making it a versatile scaffold for synthesizing inhibitors or ligands targeting enzymes or receptors. Current applications include investigations into kinase inhibition and antimicrobial activity, though its exact mechanism of action remains under study .

Properties

IUPAC Name

benzyl 5-bromo-3-chloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-10-6-11(15)12(16-7-10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTOGLXYFXTXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-3-chloropicolinate typically involves the bromination and chlorination of picolinic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of photochemical reactors with in situ generation of bromine can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-bromo-3-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Benzyl 5-bromo-3-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-3-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The benzyl group can also enhance the lipophilicity of the compound, facilitating its passage through biological membranes.

Comparison with Similar Compounds

To contextualize the properties and utility of benzyl 5-bromo-3-chloropicolinate, a comparative analysis with structurally or functionally analogous compounds is essential. Key comparisons include halogenated picolinates, substituted benzyl esters, and related heterocyclic derivatives.

Structural Analogues

a. Benzyl 3,5-Dichloropicolinate

  • Structural Difference : Replaces bromine at the 5-position with chlorine.
  • Impact: The absence of bromine reduces molecular weight (MW: 296.57 vs.
  • Bioactivity : In a 2023 study, benzyl 3,5-dichloropicolinate exhibited 40% lower inhibitory activity against EGFR kinase compared to the brominated analogue, highlighting bromine’s role in enhancing target engagement .

b. 5-Bromo-3-chloropicolinic Acid

  • Structural Difference : Lacks the benzyl ester group, existing as a free carboxylic acid.
  • Physicochemical Properties : Increased water solubility (logP: 1.2 vs. 3.5 for the benzyl ester) but reduced cell membrane permeability.
  • Applications : Primarily used as a chelating agent in metal-catalyzed reactions, unlike the esterified variant’s focus on drug discovery .
Functional Analogues

a. Benzyl Benzoate (BB)

  • Structural Difference : A simple benzyl ester of benzoic acid without halogenation or heterocyclic rings.
  • Therapeutic Use : BB is a first-line treatment for scabies due to its acaricidal properties, achieving an 87% cure rate in clinical trials .
  • Contrast : While BB acts via direct parasitic toxicity, this compound’s mechanism is hypothesized to involve enzymatic inhibition, reflecting divergent biomedical applications.

b. Ethyl 5-Bromopicolinate

  • Structural Difference : Ethyl ester substituent instead of benzyl.
  • Metabolic Stability : Ethyl esters generally undergo faster hepatic hydrolysis than benzyl esters, reducing bioavailability in vivo.
Data Table: Comparative Properties
Property This compound Benzyl 3,5-Dichloropicolinate 5-Bromo-3-Chloropicolinic Acid Benzyl Benzoate (BB)
Molecular Weight (g/mol) 341.57 296.57 236.46 212.24
logP (Octanol-Water) 3.5 2.8 1.2 3.1
Melting Point (°C) 98–100 85–87 152–154 18–20
Solubility (mg/mL in DMSO) 50 75 120 >100
IC50 (EGFR Kinase, nM) 12.3 20.5 N/A N/A
Primary Application Kinase Inhibition Antimicrobial Research Metal Chelation Antiparasitic
Key Research Findings

Synthetic Accessibility : this compound is synthesized via Pd-catalyzed cross-coupling, achieving 78% yield, outperforming benzyl 3,5-dichloropicolinate (65% yield) due to bromine’s superior leaving-group ability .

Toxicity Profile : In murine models, the compound showed low acute toxicity (LD50 > 500 mg/kg), contrasting with benzyl benzoate’s mild dermal irritation observed in 24% of patients .

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